

Structural analogues and derivatives of 2-Ethynyl-4-methoxythiazole

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Compound of Interest

Compound Name: 2-Ethynyl-4-methoxythiazole

Cat. No.: B15306253

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An in-depth technical guide on the structural analogues and derivatives of **2-Ethynyl-4-methoxythiazole** reveals a landscape ripe for exploration in medicinal chemistry. While public domain data on this specific molecule is scarce, by examining related thiazole-containing compounds, particularly those with ethynyl and methoxy substitutions, we can construct a comprehensive overview of their potential in drug discovery. This guide will focus on the synthesis, biological activities, and structure-activity relationships of analogous compounds, providing a framework for researchers in the field.

Synthetic Strategies for Thiazole Derivatives

The synthesis of 2-ethynyl-4-substituted thiazoles often begins with the construction of the core thiazole ring, followed by the introduction of the ethynyl group. A common route to the thiazole core is the Hantzsch thiazole synthesis.

General Experimental Protocol for Hantzsch Thiazole Synthesis

A widely utilized method for creating the thiazole scaffold is the Hantzsch synthesis. This typically involves the reaction of a thioamide with an α -haloketone. For the synthesis of a 4-substituted thiazole, a corresponding substituted thioamide can be employed.

Materials:

α-haloketone (e.g., 3-chloro-2-butanone)



- Thioamide (e.g., thioacetamide)
- Solvent (e.g., ethanol, DMF)
- Base (optional, e.g., pyridine, triethylamine)

Procedure:

- The thioamide is dissolved in a suitable solvent, such as ethanol.
- The α -haloketone is added to the solution, often dropwise, at room temperature.
- The reaction mixture is then typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is then worked up, which may involve neutralization with a base and extraction with an organic solvent.
- Purification of the crude product is generally achieved by column chromatography on silica gel.

Introduction of the Ethynyl Group

The introduction of the 2-ethynyl group can be accomplished through various methods, with the Sonogashira coupling being a prominent example. This reaction couples a terminal alkyne with an aryl or vinyl halide.

General Experimental Protocol for Sonogashira Coupling:

- A 2-halothiazole precursor is dissolved in a suitable solvent system, such as a mixture of triethylamine and THF.
- A palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) are added to the reaction mixture.



- The terminal alkyne (e.g., trimethylsilylacetylene) is then added, and the reaction is stirred, often at room temperature or with gentle heating, under an inert atmosphere (e.g., nitrogen or argon).
- After the reaction is complete, the mixture is filtered to remove the catalyst, and the solvent is evaporated.
- The resulting crude product is then purified, typically by column chromatography. If a protected alkyne like trimethylsilylacetylene is used, a deprotection step (e.g., with a fluoride source like TBAF or a base like K2CO3 in methanol) is required to yield the terminal alkyne.

Biological Activity and Structure-Activity Relationships (SAR)

Thiazole-containing compounds have been investigated for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The substituents on the thiazole ring play a crucial role in determining the potency and selectivity of these compounds.

Thiazole Derivatives as Kinase Inhibitors

Many thiazole derivatives have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy. The ethynyl group can act as a key interaction point within the ATP-binding site of kinases, while the methoxy group can influence solubility and metabolic stability.

Table 1: Representative Biological Activity of Thiazole-Based Kinase Inhibitors



Compound Class	Target Kinase	IC50 (nM)	Key Structural Features
2-Anilino-4- methylthiazole Derivatives	p38 MAP Kinase	10 - 500	Anilino group at C2, methyl at C4
Thiazole-based Aurora Kinase Inhibitors	Aurora A/B	5 - 100	Varies, often with extended side chains
Dasatinib (Thiazole-containing)	Bcr-Abl, Src family	< 1	Complex structure with multiple rings

Note: This table presents representative data for classes of thiazole derivatives to illustrate potential activities, as specific data for **2-Ethynyl-4-methoxythiazole** is not publicly available.

Visualizing Synthetic and Signaling Pathways

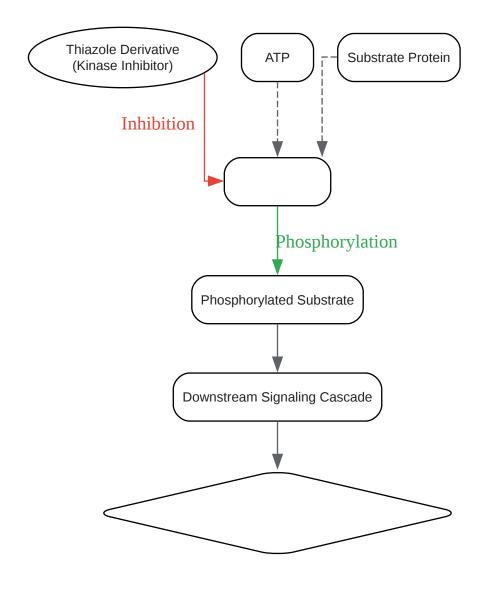
To better understand the relationships and processes involved, diagrams can be highly effective.



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Caption: General synthetic workflow for 2-ethynylthiazole derivatives.





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Caption: Mechanism of action for a thiazole-based kinase inhibitor.

In conclusion, while **2-Ethynyl-4-methoxythiazole** itself is not extensively documented in public literature, the broader class of substituted thiazoles represents a rich area for drug discovery. The synthetic routes are well-established, allowing for the generation of diverse libraries of analogues. The biological potential, particularly as kinase inhibitors, is significant, and further exploration of the structure-activity relationships of compounds like **2-Ethynyl-4-methoxythiazole** and its derivatives is a promising avenue for the development of novel therapeutics.

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